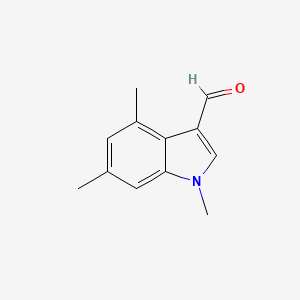

1,4,6-Trimethyl-1H-indole-3-carbaldehyde

描述

1,4,6-Trimethyl-1H-indole-3-carbaldehyde is a methyl-substituted indole derivative characterized by a carbaldehyde group at position 3 and methyl groups at positions 1, 4, and 6 of the indole ring. Indole carbaldehydes are critical intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to form heterocyclic frameworks . The substitution pattern (positions and number of methyl groups) significantly influences electronic properties, solubility, and biological activity.

属性

分子式 |

C12H13NO |

|---|---|

分子量 |

187.24 g/mol |

IUPAC 名称 |

1,4,6-trimethylindole-3-carbaldehyde |

InChI |

InChI=1S/C12H13NO/c1-8-4-9(2)12-10(7-14)6-13(3)11(12)5-8/h4-7H,1-3H3 |

InChI 键 |

VKFRBJZPULCELH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C2C(=C1)N(C=C2C=O)C)C |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its biological activities:

- Antitumor Activity : Research indicates that indole derivatives can exhibit antitumor properties. For instance, compounds derived from indole-3-carboxaldehyde have been linked to the inhibition of cancer cell proliferation and induction of apoptosis .

- Anti-inflammatory Effects : Studies have demonstrated that certain indole derivatives can modulate inflammatory pathways. Specifically, indole-3-carboxaldehyde has been shown to inhibit inflammatory responses in macrophages, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

1,4,6-Trimethyl-1H-indole-3-carbaldehyde serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Heterocycles : The compound can undergo various reactions such as condensation and cyclization to form heterocyclic compounds. These heterocycles are often biologically active and serve as scaffolds for drug development .

- Schiff Base Formation : The aldehyde functionality allows for the formation of Schiff bases with amines, which are important intermediates in organic synthesis and can lead to biologically active compounds .

Material Science

Indole derivatives have been explored for their potential use in material science:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of indole derivatives make them suitable candidates for use in OLEDs. Their ability to emit light when subjected to an electric current opens avenues for applications in display technology .

Case Study 1: Antitumor Activity

A study investigated the synthesis of novel indole derivatives from this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that these derivatives could serve as lead compounds for further development into anticancer agents .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of indole-3-carboxaldehyde revealed its ability to modulate macrophage polarization and reduce lipid accumulation. This study highlighted the potential therapeutic role of indole derivatives in managing chronic inflammatory diseases such as atherosclerosis .

相似化合物的比较

Key Observations :

- Positional Effects : Methyl groups at positions 1, 4, and 6 (target compound) vs. 2, 4, 6 (883547-93-1) alter steric and electronic profiles. The 1-methyl group in the target compound may reduce ring flexibility compared to 2-methyl analogs .

- Functional Group Impact : Methoxy and hydroxy substituents (e.g., 10601-19-1, 3414-19-5) introduce polarity and hydrogen-bonding capacity, contrasting with the hydrophobicity of methyl groups .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends from analogs suggest:

- Hydrophobicity: Increased methyl substitution (e.g., trimethyl derivatives) enhances log P (octanol-water partition coefficient), reducing aqueous solubility. For comparison, 1H-Indole-4-carbaldehyde (C9H7NO) has a molecular weight of 145.16 g/mol and log P values ranging from 1.32 to 1.89 depending on the calculation method .

- Thermal Stability : Methyl groups generally improve thermal stability. For example, 2-Methyl-1H-indole-3-carbaldehyde has a boiling point of ~250°C, suggesting similar stability for the target compound .

准备方法

Reaction Mechanism and Substrate Design

The reaction proceeds via the in situ generation of the Vilsmeier reagent (DMF-POCl₃ complex), which activates the aromatic ring for electrophilic substitution. For 1,4,6-trimethyl-1H-indole-3-carbaldehyde, the starting material must be a 2,4,6-trimethylaniline derivative. Cyclization under reflux (80–90°C) forms the indole scaffold, with methyl groups at positions 4 and 6 originating from the ortho and para positions of the aniline precursor.

Example Synthesis (Adapted from Patent CN102786460A):

-

Vilsmeier Reagent Preparation: Anhydrous DMF (5:1 v/v to POCl₃) is cooled to 0–5°C, followed by slow addition of POCl₃. The mixture is stirred for 30–40 minutes.

-

Cyclization: 2,4,6-Trimethylaniline is dissolved in DMF, and the Vilsmeier reagent is added dropwise at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed for 5–8 hours.

-

Work-Up: The reaction is quenched with saturated Na₂CO₃ (pH 8–9), yielding a precipitate that is filtered, dried, and recrystallized.

Key Data:

Challenges and Optimization

-

Regioselectivity: The position of methyl groups on the aniline precursor dictates the final indole substitution pattern. For example, 2,4-dimethylaniline yields 4,6-dimethyl-1H-indole-3-carbaldehyde. Extending this to 2,4,6-trimethylaniline requires careful control of steric effects during cyclization.

-

N-Methylation: The 1-methyl group is introduced post-cyclization via alkylation of the indole nitrogen. Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., NaH) achieves selective N-methylation.

Post-Synthesis Functionalization of Indole-3-carbaldehyde

N-Methylation Strategies

The nitrogen atom at position 1 is methylated after indole ring formation. This step is critical for achieving the 1,4,6-trimethyl substitution pattern.

Procedure:

-

Substrate: 4,6-Dimethyl-1H-indole-3-carbaldehyde (synthesized via Vilsmeier-Haack).

-

Reagents: Methyl iodide (2.5 equiv), sodium hydride (NaH, 1.2 equiv) in THF.

-

Conditions: Stir at 0°C for 30 minutes, then room temperature for 12 hours.

-

Work-Up: Quench with H₂O, extract with ethyl acetate, and purify via column chromatography.

Key Data:

Directed C-H Methylation

Introducing methyl groups at positions 4 and 6 after indole formation is challenging due to the lack of inherent directing groups. Recent advances use palladium-catalyzed C-H activation:

Example Protocol:

-

Substrate: 1H-Indole-3-carbaldehyde.

-

Catalyst: Pd(OAc)₂ (5 mol%), ligand (2,2'-bipyridine, 10 mol%).

-

Methylating Agent: Trimethylaluminum (Al(CH₃)₃).

Limitations: Low regioselectivity (4- vs. 6-methylation) and moderate yields (40–55%) make this method less practical than the Vilsmeier approach.

Alternative Synthetic Routes

Sommelet Reaction on Methylated Gramine

Gramine (3-(dimethylaminomethyl)indole) derivatives can be oxidized to indole-3-carbaldehydes. Pre-methylated gramine at positions 4 and 6 undergoes Sommelet reaction to yield the target compound.

Procedure:

-

Substrate Synthesis: Methylate gramine at positions 4 and 6 via Friedel-Crafts alkylation.

-

Oxidation: Treat with sodium nitrite (NaNO₂) in DMF at 60°C for 6 hours.

Key Data:

Oxidation of 3-(Hydroxymethyl)indoles

Hydroxymethyl intermediates can be oxidized to aldehydes using MnO₂ or PCC:

Example:

-

Substrate: 1,4,6-Trimethyl-3-(hydroxymethyl)indole.

-

Oxidant: MnO₂ (3 equiv) in dichloromethane.

Comparative Analysis of Methods

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,4,6-Trimethyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology :

-

Aldehyde formation : Use Vilsmeier-Haack conditions (POCl₃/DMF) for formylation of substituted indoles, followed by selective methylation. Reaction temperatures (80–110°C) and stoichiometry of reagents (e.g., 1.3 equiv POCl₃) are critical for regioselectivity .

-

Methylation : SN2 substitution with NaH/DMF and alkyl halides (e.g., methyl iodide) under nitrogen atmosphere. Stirring time (16–24 hours) and base strength affect substitution efficiency .

-

Purification : Recrystallization from acetic acid or chromatography (e.g., silica gel) for high-purity isolation .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl₃ (1.3 equiv), DMF, 80°C, 15 min | 65–75 | |

| Methylation | NaH (1.8 equiv), DMF, 25°C, 16 h | 60–70 |

Q. How can spectroscopic techniques (NMR, IR) differentiate positional isomers of methyl-substituted indole carbaldehydes?

- Methodology :

- ¹H NMR : Compare aromatic proton splitting patterns. For 1,4,6-trimethyl derivatives, deshielded aldehyde protons (~10 ppm) and distinct methyl group integrations (e.g., 3 singlets for 1-, 4-, and 6-methyl) .

- IR : Aldehyde C=O stretch (~1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) confirm functional groups. Methyl substitution reduces symmetry, altering absorption bands .

Advanced Research Questions

Q. How do steric and electronic effects of 1,4,6-trimethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Steric hindrance : Methyl groups at positions 1, 4, and 6 reduce accessibility of the 3-carbaldehyde for Pd-catalyzed coupling. Use bulky ligands (e.g., SPhos) to mitigate steric effects .

- Electronic effects : Electron-donating methyl groups deactivate the indole ring, requiring elevated temperatures (80–100°C) and strong bases (e.g., Cs₂CO₃) for efficient coupling .

- Data Contradiction : reports iodinated derivatives require milder conditions due to iodine’s electronegativity, whereas methyl groups necessitate harsher protocols .

Q. What computational strategies (DFT, MD) predict the crystal packing and solubility of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to assess intermolecular interactions (e.g., C-H···O hydrogen bonds) .

- Molecular Dynamics (MD) : Simulate solvent-solute interactions in polar aprotic solvents (e.g., DMSO) to predict solubility trends. Methyl groups reduce polarity, lowering aqueous solubility .

Q. How can conflicting NMR data for methyl group assignments in similar indole derivatives be resolved?

- Methodology :

- 2D NMR (COSY, NOESY) : Identify through-space interactions between methyl protons and adjacent aromatic protons. For example, 6-methyl groups show NOE correlations with H-5 and H-7 .

- Isotopic labeling : Synthesize ¹³C-labeled methyl derivatives to unambiguously assign signals via HSQC .

Data Contradiction Analysis

Q. Why do synthetic yields vary between iodinated and methylated indole carbaldehydes under similar conditions?

- Key Factors :

- Iodination : Electrophilic substitution (e.g., I₂/oxidizing agent) is highly regioselective at electron-rich positions (e.g., 6-position of indole), yielding >80% in dichloromethane .

- Methylation : SN2 reactions suffer from steric hindrance and competing N-alkylation, reducing yields to 60–70% .

- Resolution : Optimize protecting groups (e.g., Boc for indole NH) to suppress side reactions .

Research Design Recommendations

Q. What experimental controls are critical when studying the biological activity of this compound?

- Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。